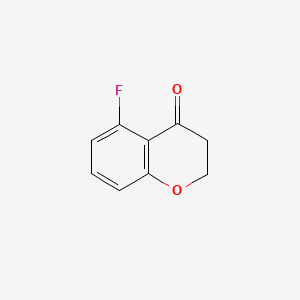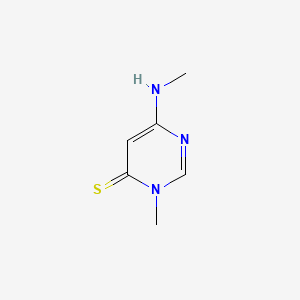
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is a derivative of L-Kynurenine, an intermediate in the kynurenine pathway of tryptophan metabolism. This compound plays a significant role in various biological processes, including immune response modulation and neuroprotection . It is of particular interest in medical and biochemical research due to its involvement in the synthesis of several bioactive metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid can be synthesized through the acetylation of L-Kynurenine. The process typically involves reacting L-Kynurenine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including crystallization and chromatography, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid, a neuroprotective agent.
Reduction: Reduction reactions can convert it into other metabolites within the kynurenine pathway.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride and other acylating agents are commonly used for substitution reactions.
Major Products Formed
Kynurenic Acid: Formed through oxidation reactions.
3-Hydroxykynurenine: Another significant product formed through enzymatic reactions in the kynurenine pathway.
Wissenschaftliche Forschungsanwendungen
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid exerts its effects primarily through its metabolites in the kynurenine pathway. It acts on molecular targets such as the N-methyl-D-aspartate (NMDA) receptor and G protein-coupled receptor 35 (GPR35) . These interactions lead to the modulation of neuronal excitability and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kynurenic Acid: A neuroprotective metabolite of L-Kynurenine.
3-Hydroxykynurenine: Another metabolite involved in oxidative stress responses.
Anthranilic Acid: A product of the kynurenine pathway with distinct biological activities.
Uniqueness
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is unique due to its dual role as both a precursor and a metabolite in the kynurenine pathway. Its ability to modulate immune responses and neuronal excitability makes it a valuable compound in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
1301-03-7 |
|---|---|
Molekularformel |
C14H16N2O5 |
Molekulargewicht |
292.291 |
IUPAC-Name |
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-8(17)15-11-6-4-3-5-10(11)13(19)7-12(14(20)21)16-9(2)18/h3-6,12H,7H2,1-2H3,(H,15,17)(H,16,18)(H,20,21)/t12-/m0/s1 |
InChI-Schlüssel |
ICDIWXSXHWPWBS-LBPRGKRZSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)






![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)

